molecular formula C15H13F3O B6383891 5-(4-Ethylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261919-79-2

5-(4-Ethylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6383891
CAS RN: 1261919-79-2
M. Wt: 266.26 g/mol
InChI Key: OBBBIQJIRNMMIX-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3-trifluoromethylphenol, or 5-Et-TFP, is a phenol derivative with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 242.29 g/mol and a melting point of -25.7 °C. Its chemical formula is C10H10F3O. 5-Et-TFP is primarily used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a starting material in the synthesis of other compounds.

Scientific Research Applications

5-Et-TFP has numerous applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as quinolines and indoles. In addition, 5-Et-TFP has been used as a catalyst in the synthesis of amines, nitriles, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-Et-TFP is related to its ability to act as a Lewis acid catalyst. This means that it can donate electrons to molecules, which allows for the formation of new bonds. 5-Et-TFP can also act as a nucleophile, which means that it can attack electrophilic centers in molecules and form new bonds. This allows for the formation of a wide range of compounds.
Biochemical and Physiological Effects
5-Et-TFP has been shown to have a variety of biological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi. It has also been shown to have a variety of anti-inflammatory and analgesic effects. In addition, 5-Et-TFP has been shown to have anticonvulsant and antinociceptive effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 5-Et-TFP in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. Additionally, it is a highly effective catalyst, allowing for the synthesis of a wide range of compounds in a short amount of time. However, there are some limitations to its use. It is a highly toxic substance, and it should be handled with caution. Additionally, it is flammable and should be stored away from any potential sources of ignition.

Future Directions

The use of 5-Et-TFP in scientific research is still in its infancy. There are many potential future directions for its use, such as the development of new synthetic methods, the synthesis of new compounds, and the exploration of its biological effects. Additionally, further research could be done to explore the potential applications of 5-Et-TFP in the pharmaceutical and agrochemical industries. Finally, further research could be done to explore the potential of 5-Et-TFP as a catalyst in the synthesis of other organic compounds.

Synthesis Methods

5-Et-TFP can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation of anisole with 4-ethylphenol. This reaction is carried out in the presence of a Lewis acid, such as aluminum chloride, and yields 5-Et-TFP in high yields. Other methods of synthesis include the reaction of 4-ethylphenol with trifluoroacetic anhydride, the reaction of 4-ethylphenol with trifluoroacetic acid, and the reaction of 4-ethylphenol with trifluoromethanesulfonic acid.

properties

IUPAC Name

3-(4-ethylphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c1-2-10-3-5-11(6-4-10)12-7-13(15(16,17)18)9-14(19)8-12/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBBIQJIRNMMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686530
Record name 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261919-79-2
Record name 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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